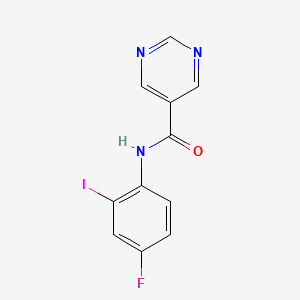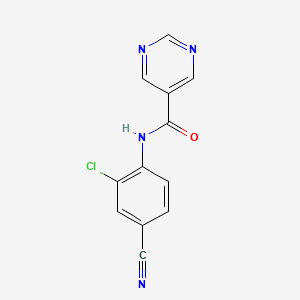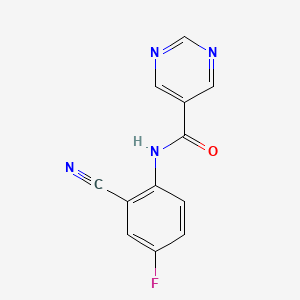
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.
作用機序
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide inhibits JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ).
Biochemical and Physiological Effects:
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It also reduces the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune and inflammatory diseases. N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported.
実験室実験の利点と制限
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, making it a well-established tool for researchers in these fields. However, N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has some limitations for lab experiments. It is a relatively non-specific inhibitor of JAKs, and its effects on other signaling pathways may confound the interpretation of experimental results. It is also not suitable for in vivo studies in animals due to its poor pharmacokinetic properties.
将来の方向性
There are several future directions for the research on N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide. One area of interest is the development of more specific JAK inhibitors that can target individual JAK isoforms. This could potentially reduce the side effects associated with non-specific JAK inhibition. Another area of interest is the investigation of the long-term effects of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide on the immune system. It is important to understand the potential consequences of chronic JAK inhibition on the immune system and the risk of infections and malignancies. Finally, the potential therapeutic applications of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide in other diseases such as cancer and viral infections should be explored.
合成法
The synthesis of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-cyano-4-fluoroaniline with 2,4-dichloropyrimidine in the presence of a base to form N-(2-cyano-4-fluorophenyl)pyrimidine-2,4-diamine. This intermediate is then converted to the final product, N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide, by reacting it with ethyl chloroformate and then with 5-aminosalicylic acid.
科学的研究の応用
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to be effective in reducing disease activity and improving clinical outcomes in these conditions.
特性
IUPAC Name |
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O/c13-10-1-2-11(8(3-10)4-14)17-12(18)9-5-15-7-16-6-9/h1-3,5-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHATRXIDTICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)NC(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)
![5-[[(3-Methylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631764.png)
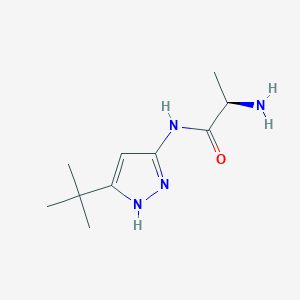
![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
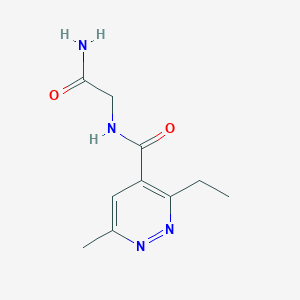
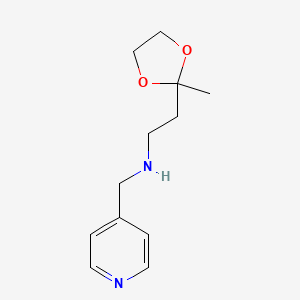
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
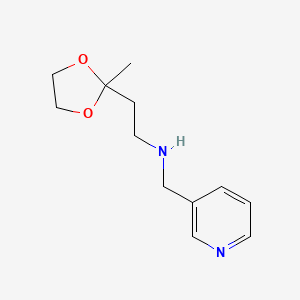
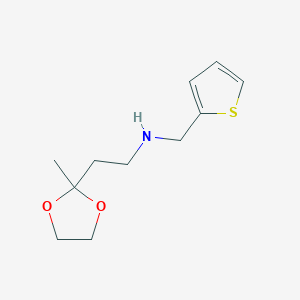
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)
